1-{[1-(3,5-dichlorobenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole
描述
属性
IUPAC Name |
(3,5-dichlorophenyl)-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O/c1-10-5-18-20(6-10)9-11-7-19(8-11)15(21)12-2-13(16)4-14(17)3-12/h2-6,11H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIQCROIXTUTCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Preparation of 1-(3,5-Dichlorobenzoyl)azetidin-3-ylmethanol
Procedure :
-
Azetidin-3-ylmethanol (1.0 eq) is dissolved in anhydrous dichloromethane under nitrogen.
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3,5-Dichlorobenzoyl chloride (1.2 eq) is added dropwise at 0°C, followed by triethylamine (2.0 eq) as a base.
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The reaction is stirred for 12 hours at room temperature, quenched with ice-water, and extracted with DCM.
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The organic layer is dried (Na₂SO₄) and concentrated to yield 1-(3,5-dichlorobenzoyl)azetidin-3-ylmethanol as a white solid (Yield: 85–90%).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → RT |
| Reaction Time | 12 hours |
| Yield | 85–90% |
Oxidation to 1-(3,5-Dichlorobenzoyl)azetidine-3-carbaldehyde
Procedure :
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The alcohol intermediate (1.0 eq) is dissolved in acetone and cooled to 0°C.
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Jones reagent (CrO₃/H₂SO₄) is added until the orange color persists.
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The mixture is stirred for 2 hours, neutralized with NaHCO₃, and extracted with ethyl acetate.
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The aldehyde is purified via silica gel chromatography (Hexane:EtOAc = 4:1) (Yield: 75–80%).
Synthesis of 4-Methyl-1H-pyrazole
Cyclocondensation of Hydrazine with Pentane-2,4-dione
Procedure :
-
Hydrazine hydrate (1.2 eq) is added to a solution of pentane-2,4-dione (1.0 eq) in ethanol.
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The mixture is refluxed for 6 hours, cooled, and filtered to isolate 4-methyl-1H-pyrazole as colorless crystals (Yield: 90–95%).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Reaction Time | 6 hours |
| Yield | 90–95% |
Coupling of Azetidine and Pyrazole Subunits
Reductive Amination Strategy
Procedure :
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4-Methyl-1H-pyrazole (1.0 eq) and 1-(3,5-dichlorobenzoyl)azetidine-3-carbaldehyde (1.1 eq) are dissolved in dry THF.
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Sodium triacetoxyborohydride (1.5 eq) is added portionwise at 0°C.
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The reaction is stirred for 24 hours at room temperature, quenched with water, and extracted with EtOAc.
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The product is purified via column chromatography (Yield: 70–75%).
Optimization Insight :
Mitsunobu Reaction for Ether Linkage
Procedure :
-
4-Methyl-1H-pyrazole (1.0 eq), 1-(3,5-dichlorobenzoyl)azetidin-3-ylmethanol (1.2 eq), and PPh₃ (1.5 eq) are dissolved in THF.
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Diethyl azodicarboxylate (DEAD, 1.5 eq) is added dropwise at 0°C.
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The mixture is stirred for 12 hours, concentrated, and purified via flash chromatography (Yield: 65–70%).
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | THF, NaBH(OAc)₃, RT | 70–75% | Mild conditions, scalable | Requires aldehyde precursor |
| Mitsunobu Reaction | THF, DEAD/PPh₃, 0°C → RT | 65–70% | Direct alcohol coupling | Costly reagents, sensitivity |
Challenges and Optimization Strategies
-
Regioselectivity : Use of weak bases (e.g., K₂CO₃) in two-phase systems suppresses N2-alkylation of pyrazole.
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Steric Hindrance : Bulky solvents (toluene) improve coupling efficiency between azetidine and pyrazole.
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Purification : Silica gel chromatography with gradient elution (Hexane → EtOAc) resolves regioisomeric impurities.
化学反应分析
Types of Reactions: 1-{[1-(3,5-dichlorobenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone or aldehyde groups to alcohols.
相似化合物的比较
The following analysis compares the target compound with structurally or functionally related molecules, emphasizing substituent effects, synthetic methodologies, and biological activities.
Structural and Functional Analogues
Bis-(1-(2,4-Dichlorobenzoyl)-3-methylthiourea) Iron (III) Complex
- Structure : Features two 2,4-dichlorobenzoyl-thiourea ligands coordinated to an Fe(III) center.
- Key Differences :
- Substituent Position : The benzoyl group in this complex has 2,4-dichloro substitution, contrasting with the 3,5-dichloro configuration in the target compound. The 2,4-substitution may alter electronic effects and steric interactions with biological targets.
- Core Structure : Thiourea and iron coordination vs. the pyrazole-azetidine scaffold.
- Synthesis: Reflux method in ethanol (75°C, 7 hours) with a 97.58% yield, characterized by UV-Vis, FT-IR, and mass spectrometry .
2.1.2 Diethyl 4-Amino-1-(3-Chlorophenyl)-1H-Pyrazole-3,5-Dicarboxylate
- Structure: Pyrazole core with a 3-chlorophenyl group, amino substituent, and diethyl carboxylate esters.
- Chlorine Position: Single 3-chloro substituent on the phenyl ring vs. 3,5-dichloro on benzoyl.
- Bioactivity : Broad-spectrum antitumor and antibacterial activities attributed to the pyrazole scaffold .
- Synthesis : Characterized via XRD, FTIR, and TEM spectroscopy .
1-(4-Methoxybenzyl)-3,5-Dimethyl-4-Nitro-1H-Pyrazole
- Structure : Pyrazole with nitro, dimethyl, and 4-methoxybenzyl groups.
- Key Differences :
- Applications : Structural data suggest utility in materials science or as a synthetic intermediate .
Comparative Data Table
Key Findings
- Substituent Position Effects : The 3,5-dichloro configuration in the target compound may enhance hydrophobic interactions with target proteins compared to 2,4-dichloro isomers, which could influence binding affinity .
- Heterocyclic Core Impact : The azetidine ring’s conformational constraints might improve target selectivity over flexible thiourea ligands in the iron complex .
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for 1-{[1-(3,5-dichlorobenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the azetidine ring via cyclization of 3,5-dichlorobenzoyl chloride with azetidine precursors under basic conditions.
- Step 2 : Coupling the azetidine intermediate with a 4-methylpyrazole derivative using alkylation or nucleophilic substitution.
- Optimization : Control reaction temperature (60–80°C), use polar aprotic solvents (e.g., DMF or DMSO), and employ catalysts like K₂CO₃ to enhance reactivity. Monitor purity via HPLC and adjust stoichiometry to minimize byproducts .
Q. How should researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?
- Spectroscopy :
- NMR : Assign peaks for azetidine (δ 3.5–4.5 ppm) and pyrazole (δ 6.0–7.5 ppm) protons. Confirm substitution patterns via COSY and HSQC.
- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (750 cm⁻¹) stretches.
Intermediate Research Questions
Q. What in vitro assays are appropriate for initial evaluation of this compound’s biological activity, particularly in cancer research?
- Assays :
- Enzyme inhibition : Test against ribonucleotide reductase (RR) via UV-Vis spectroscopy, comparing ΔG values from docking studies (e.g., AutoDock Vina) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include controls for solvent effects.
- Binding affinity : Surface plasmon resonance (SPR) to quantify interactions with target proteins .
Q. How does the presence of the 3,5-dichlorobenzoyl group influence the compound’s reactivity and stability under physiological conditions?
- Reactivity : The electron-withdrawing Cl groups enhance electrophilicity of the benzoyl carbonyl, facilitating nucleophilic attacks (e.g., by serine hydrolases).
- Stability : Assess via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. The dichloro substitution reduces hydrolytic degradation compared to non-halogenated analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies for this compound?
- Methodology :
- Purity validation : Perform elemental analysis (C, H, N) and quantify impurities via GC-MS.
- Assay standardization : Compare protocols for cell viability (e.g., MTT vs. resazurin) and enzyme sources (recombinant vs. native RR).
- Meta-analysis : Use tools like PRISMA to identify confounding variables (e.g., solvent choice, incubation time) .
Q. What strategies are effective in designing structure-activity relationship (SAR) studies for azetidine-pyrazole hybrids to enhance target selectivity?
- Approaches :
- Substituent variation : Synthesize analogs with electron-donating (e.g., -OCH₃) or bulky groups on the azetidine ring to probe steric effects.
- Computational modeling : Perform molecular dynamics simulations (e.g., GROMACS) to predict binding poses with RR or kinases.
- Selectivity profiling : Screen against off-target enzymes (e.g., COX-2, CYP450) using fluorescence polarization .
Q. How can X-ray crystallography using SHELX software elucidate the binding mode of this compound with its target enzyme?
- Protocol :
- Co-crystallization : Soak the compound into RR crystals (PDB: 3TQQ) at 10 mM concentration.
- Data collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.5 Å) datasets.
- Refinement : Solve phases via molecular replacement (Phaser) and refine with SHELXL. Validate ligand placement using omit maps and B-factor analysis .
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